Home > Products > Screening Compounds P4316 > 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide - 2034232-11-4

4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Catalog Number: EVT-3021958
CAS Number: 2034232-11-4
Molecular Formula: C19H24FN3O3S
Molecular Weight: 393.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. []

Relevance: While AMG 487 targets a different receptor than 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, it shares several key structural similarities. Both compounds contain an ethoxyphenyl group and a pyridine ring. Additionally, they both incorporate a central amide linker within their structures. This suggests a potential common pharmacophore and potential for shared chemical properties between these molecules despite targeting different biological systems. []

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

Compound Description: LAH-1 is a potent c-Met inhibitor. It demonstrates nanomolar MET kinase activity and desirable antiproliferative activity, particularly against EBC-1 cells. []

Relevance: LAH-1 shares the core structure of a fluorophenyl group attached to a central amide linker with 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide. Furthermore, both compounds feature a pyridine ring within their structure. This structural similarity suggests potential overlapping physicochemical properties and highlights a common motif within the development of biologically active compounds targeting different pathways. []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a selective, high-affinity, and brain-penetrant orexin-1 receptor (OX1R) antagonist. This compound does not affect spontaneous sleep in rats and wild-type mice but selectively promotes rapid eye movement sleep in orexin-2 receptor knockout mice. []

Relevance: Compound 56 and 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide both incorporate a pyridine ring substituted with an ethoxy group. This specific substitution pattern suggests the potential importance of this structural motif for interacting with their respective biological targets. Despite having different core structures and targeting different receptors, this shared feature indicates a potential commonality in their binding modes or pharmacokinetic properties. []

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) used in the treatment of glioma. []

Relevance: PLX5622 shares the fluoropyridine motif with 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide. Although they target different receptors and have distinct core structures, the presence of this specific chemical group suggests a possible common role in their interactions with respective binding sites or potential similarities in their metabolic pathways. []

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624)

Compound Description: AZD7624 is a p38 inhibitor that was in phase IIa drug development trials for treating chronic obstructive pulmonary disease. []

Relevance: Both AZD7624 and 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide share the presence of a fluorophenyl group and an amide linker within their structures. This commonality, although within different core scaffolds, suggests the potential for shared physicochemical properties and highlights the relevance of these chemical groups in drug design for diverse therapeutic targets. []

2-(4-Ethoxy-phenyl)-N-{5-[2-fluoro-4-(4-methyl- piperazine-1-carbonyl)-phenylamino]-1H-indazol-3-yl}-acetamide (KMU-193)

Compound Description: KMU-193 exhibits potent anti-cancer properties, inducing apoptosis in human non-small cell lung cancer A549 cells. []

Relevance: KMU-193 and 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide share a common ethoxyphenyl group and a fluorophenyl group within their structures. This structural similarity, despite different core structures, suggests these groups might contribute to shared physicochemical properties and highlights their potential relevance in drug design for diverse biological targets. []

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). It increases the catalytic activity of the heme-oxidized or heme-free form of the enzyme. []

Relevance: Although they target different mechanisms and possess different core structures, both BAY 60-2770 and 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide share the presence of a fluorophenyl group. This commonality suggests a possible shared role for this group in their respective interactions with target proteins, highlighting its potential significance in drug design across diverse therapeutic areas. []

3-chloro-2-fluoro-N-([1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy]ethyl)piperidin-4-yl)methyl)benzenesulfonamide (Compound 9)

Compound Description: Compound 9 acts as a potent α1A-/α1D-adrenoceptor antagonist with potential for treating lower urinary tract symptoms associated with benign prostatic hyperplasia. It exhibits selectivity over α2-adrenoceptors. []

Relevance: Compound 9 and 4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide belong to the same chemical class of arylsulfonamides, sharing the core structure of a benzenesulfonamide group. Furthermore, both compounds feature a fluorine atom substituent on the benzenesulfonamide ring and include a piperidine ring system. This structural similarity suggests potential commonalities in their binding modes, pharmacokinetic properties, or potential for off-target effects. []

Properties

CAS Number

2034232-11-4

Product Name

4-ethoxy-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C19H24FN3O3S

Molecular Weight

393.48

InChI

InChI=1S/C19H24FN3O3S/c1-2-26-19-4-3-17(13-18(19)20)27(24,25)22-14-15-7-11-23(12-8-15)16-5-9-21-10-6-16/h3-6,9-10,13,15,22H,2,7-8,11-12,14H2,1H3

InChI Key

VTTXJZCIUMJCCQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.